2-Deoxy-2-fluoro-D-mannose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

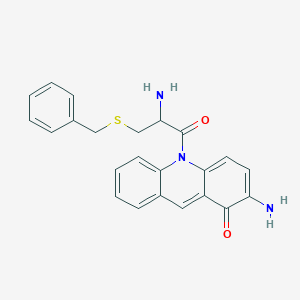

2-Deoxy-2-fluoro-D-mannose (2-DFM) is a sugar derivative that has recently been gaining attention from the scientific community. This compound is of interest due to its potential to be used in research and development of new drugs and treatments for various diseases. 2-DFM has been studied for its biochemical and physiological effects, synthesis methods, mechanism of action, and applications in lab experiments.

Wissenschaftliche Forschungsanwendungen

Oncology: Tumor Imaging and Diagnosis

2-FDM has shown promise as a tumor-imaging agent in positron emission tomography (PET). It is an 18F-labeled mannose derivative and a stereoisomer of 18F-FDG, a commonly used tracer in PET scans . Studies have indicated that 2-FDM accumulates in tumors to a similar extent as 18F-FDG, but with less uptake in the brain and faster clearance from the blood, suggesting potential for high-contrast tumor imaging .

Neuroscience: Brain Tumor Visualization

In neuroscience, 2-FDM’s lower uptake in the brain compared to traditional tracers like 18F-FDG offers a distinct advantage for brain tumor imaging. This characteristic allows for clearer differentiation between healthy brain tissue and tumor cells, which is crucial for accurate diagnosis and treatment planning .

Cardiovascular Research: Atherosclerosis Inflammation

2-FDM has been utilized in cardiovascular research to target plaque inflammation in atherosclerosis. Its uptake by macrophages in high-risk plaques can be imaged, providing insights into the inflammatory processes that contribute to plaque instability and the risk of rupture .

Metabolic Studies: Glycolysis Inhibition

Research has explored the use of 2-FDM in metabolic studies, particularly its role in inhibiting glycolysis. This inhibition is significant in cancer cells that rely heavily on glycolysis for energy, making 2-FDM a potential therapeutic agent for treating cancers with high glycolytic rates .

Pharmaceutical Research: Drug Efficacy Monitoring

In pharmaceutical research, 2-FDM is being investigated for its potential to monitor the efficacy of drugs, especially in the context of targeted therapies like tyrosine kinase inhibitors. By assessing changes in glucose uptake and metabolism, researchers can gauge the effectiveness of these treatments .

Biochemistry: Cellular Uptake and Metabolism

2-FDM’s structural similarity to glucose allows it to be taken up by cells through glucose transporters. This property is valuable in biochemistry for studying cellular uptake mechanisms and the metabolism of glucose analogs within various cell types .

Wirkmechanismus

Target of Action

The primary target of 2-Deoxy-2-fluoro-D-mannose is the enzyme Mannan endo-1,4-beta-mannosidase . This enzyme is involved in the breakdown of mannose, a type of sugar. The interaction of 2-Deoxy-2-fluoro-D-mannose with this enzyme is crucial for its biological activity.

Mode of Action

It is known that 2-deoxy-2-fluoro-d-mannose is rapidly phosphorylated by hexokinase, resulting in a conversion into a phosphate form .

Biochemical Pathways

It is known to be involved in the metabolism of mannose

Pharmacokinetics

It has been observed that this compound shows significant uptake in tumor cells, and its uptake is dose-dependently inhibited by d-glucose . It also shows greater uptake in tumors than in the brain, and it clears from the blood faster than its stereoisomer, 18F-FDG .

Result of Action

The result of the action of 2-Deoxy-2-fluoro-D-mannose is primarily observed in its potential as a tumor-imaging agent. It has been found to accumulate in tumors to the same extent as 18F-FDG, with less uptake in the brain . This indicates that 2-Deoxy-2-fluoro-D-mannose could potentially be used for high-contrast tumor imaging .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Deoxy-2-fluoro-D-mannose involves the conversion of D-mannose to 2-Deoxy-2-fluoro-D-mannose through a series of chemical reactions.", "Starting Materials": [ "D-mannose", "Hydrogen fluoride", "Sodium methoxide", "Methanol", "Acetic anhydride", "Pyridine", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: D-mannose is reacted with hydrogen fluoride in methanol to form 2-Deoxy-2-fluoro-D-mannose.", "Step 2: The resulting product is then treated with sodium methoxide in methanol to form the corresponding methoxide.", "Step 3: The methoxide is then reacted with acetic anhydride and pyridine to form the corresponding acetate.", "Step 4: The acetate is then reduced with sodium borohydride in methanol to form 2-Deoxy-2-fluoro-D-mannose." ] } | |

CAS-Nummer |

38440-79-8 |

Produktname |

2-Deoxy-2-fluoro-D-mannose |

Molekularformel |

C₆H₁₁FO₅ |

Molekulargewicht |

182.15 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)

![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)